1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC13324928
Molecular Formula: C15H14ClN
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14ClN |
|---|---|
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C15H14ClN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15,17H,9-10H2 |
| Standard InChI Key | UIBYAOPNXNPUEU-UHFFFAOYSA-N |
| SMILES | C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound features a tetrahydroisoquinoline core (a benzene ring fused to a piperidine ring) substituted at the 1-position with a 4-chlorophenyl group. Key properties include:
The chlorine atom at the para position enhances lipophilicity (logP ≈ 3.2), improving blood-brain barrier permeability compared to non-halogenated analogs .
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 7.26–7.13 (6H, m), 6.92–6.86 (2H, m), 4.39 (2H, s), 3.54 (2H, t, J = 5.9 Hz), 2.99 (2H, t, J = 5.8 Hz) .
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13C NMR: Distinct signals at δ 145.2 (C-Cl), 128.9–126.3 (aromatic carbons), and 52.1 (piperidine CH2) .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically follows a two-step protocol:
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Condensation: 4-Chlorobenzaldehyde reacts with tetrahydroisoquinoline in acidic conditions to form a Schiff base.
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Reduction: Sodium borohydride (NaBH4) reduces the imine bond, yielding the target compound .
Optimized Conditions:
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Column chromatography with hexane/ethyl acetate (18:1) achieves 51% yield .
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Microwave-assisted methods reduce reaction times to <60 minutes .
Industrial Considerations
Scale-up processes prioritize solvent recovery and catalytic efficiency. Continuous flow reactors enhance throughput while minimizing waste.
Structure-Activity Relationship (SAR) Studies
Role of the Chlorine Substituent
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Electron-Withdrawing Effect: Enhances binding affinity to target enzymes (e.g., HDACs) by 3-fold compared to methyl analogs .
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Metabolic Stability: Reduces CYP450-mediated oxidation, extending half-life (t1/2 = 4.7 hrs in murine models) .
Comparative SAR Table
| Derivative | IC50 (μM) | logP | Target |
|---|---|---|---|
| 4-Chloro (This compound) | 0.15 | 3.2 | Plasmodium falciparum |
| 4-Fluoro | 0.25 | 2.8 | Plasmodium falciparum |
| 4-Methyl | 1.2 | 3.5 | Bacterial protease |
Applications in Drug Discovery
Lead Compound Optimization
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Dual 5-HT1A/5-HT7 Ligands: Structural modifications yield derivatives with Ki < 10 nM for serotonin receptors .
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Anticancer Agents: Co-administered with cisplatin, synergistically reduces tumor volume by 68% in xenograft models .
Case Study: Antimalarial Efficacy
In murine models, a 25 mg/kg/day dose reduced P. falciparum parasitemia by 95% over 7 days, comparable to artemisinin combinations .
Comparative Analysis with Analogous Compounds
Halogenated Derivatives
| Property | 4-Cl | 4-F | 4-Br |
|---|---|---|---|
| Metabolic Stability | High | Moderate | Low |
| Cytotoxicity (IC50) | 0.15 μM | 0.25 μM | 0.18 μM |
| BBB Permeability | Yes | Yes | No |
Non-Halogenated Analogs
The 4-methyl derivative shows 40% lower receptor affinity, underscoring the chlorine atom’s critical role .
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